molecular formula C8H7ClN4 B057975 1-Chloro-4-hydrazinophthalazine CAS No. 51935-42-3

1-Chloro-4-hydrazinophthalazine

Cat. No. B057975
CAS RN: 51935-42-3
M. Wt: 194.62 g/mol
InChI Key: UQTJGZYAFKMABR-UHFFFAOYSA-N
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Description

1-Chloro-4-hydrazinophthalazine is a derivative of hydrazinophthalazine, a compound studied for various applications, including as an antihypertensive drug and for its luminescent properties in lanthanide complexes (Tóth, 1978) (Burton-Pye, Heath, & Faulkner, 2005).

Synthesis Analysis

1-Chloro-4-hydrazinophthalazine can be synthesized through various methods, including reaction of 1-hydrazinophthalazine with chloroacetyl chloride and subsequent reactions (Burton-Pye et al., 2005), and through a general three-step synthesis involving selective monoaddition of organometallic reagents (Nguyen et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-hydrazinophthalazine derivatives has been studied using methods like x-ray diffraction analysis. For instance, the structure of 1-dimethylamino-4-chlorophthalazine, a related compound, was investigated to understand the orientation of functional groups and the conformation of nitrogen atoms (Litvinov et al., 1982).

Chemical Reactions and Properties

Chemical reactions of 1-Chloro-4-hydrazinophthalazine include its reaction with phthalaldehydic acid to produce a mixture of ring-chain tautomers, indicating its potential for forming various heterocyclic systems (Amer & Zimmer, 1981). Its reactivity and potential to form complexes with metals like lanthanides have also been noted (Burton-Pye et al., 2005).

Physical Properties Analysis

The physical properties of 1-Chloro-4-hydrazinophthalazine, such as crystal structure and protonation sites, have been studied. For example, the crystal structures of mono- and diprotonated derivatives of hydrazinophthalazine, a related compound, were determined (Carugo, Castellani, & Perotti, 1995).

Chemical Properties Analysis

The chemical properties, including tautomeric rearrangements, acid-base properties, and complex formation ability of 1-hydrazinophthalazine derivatives, are areas of study that provide insights into the behavior of 1-Chloro-4-hydrazinophthalazine in various chemical environments (Kogan et al., 2009).

Scientific Research Applications

Transition Metal Complexes

  • Scientific Field : Chemistry
  • Application Summary : 1-Hydrazinophthalazine based hydrazones and their coordination compounds with transition metals are considered . The main factors influencing the structure and physicochemical properties of the complexes, biological activity of phthalazine hydrazones and their complexes are discussed .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it does discuss the main factors influencing the structure and physicochemical properties of the complexes, as well as the biological activity of phthalazine hydrazones and their complexes .

Reactive Matrix in Monosaccharide Analysis

  • Scientific Field : Analytical Chemistry
  • Application Summary : 1-Chloro-4-hydrazinophthalazine has been used as a reactive matrix in monosaccharide MALDI-MSI in-situ analysis . The monosaccharides include glucose, fructose, and others .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that 1-Chloro-4-hydrazinophthalazine has been used as a reactive matrix in monosaccharide MALDI-MSI in-situ analysis .

Synthesis of Tetrazines

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-Chloro-4-hydrazinophthalazine has been used in the synthesis of tetrazines . Tetrazines are very common and significant moieties having four nitrogen atoms in biologically important molecules .
  • Methods of Application : The synthesis of tetrazines has been achieved by nonmetal- and metal-mediated reactions .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that tetrazines have great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Growth Inhibitor in Lepidopterans

  • Scientific Field : Agrochemistry
  • Application Summary : Oxadiazolyl 3(2H)-pyridazinone, a derivative of 1-Chloro-4-hydrazinophthalazine, is a growth inhibitor that has inhibitory action on weight gain of lepidopterans like Ostrinia furnacalis, Plutella xylostella, Pseudaletia separate, Bombyx mori and Pieris rapae .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that Oxadiazolyl 3(2H)-pyridazinone has inhibitory action on weight gain of certain lepidopterans .

Structural and Computational Modeling

  • Scientific Field : Computational Chemistry
  • Application Summary : 1-Chloro-4-hydrazinophthalazine has been used in the crystal structure of a 1-chloro-4-methoxybenzene derivative through structural and computational modeling .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that 1-Chloro-4-hydrazinophthalazine has been used in the crystal structure of a 1-chloro-4-methoxybenzene derivative .

Safety And Hazards

1-Chloro-4-hydrazinophthalazine is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The material safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

(4-chlorophthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTJGZYAFKMABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383155
Record name 1-CHLORO-4-HYDRAZINOPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-hydrazinophthalazine

CAS RN

51935-42-3
Record name 1-CHLORO-4-HYDRAZINOPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-hydrazinophthalazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10 g commercially available dichlorophthalazine are added portionwise at 90° C. to a solution of 50 ml ethanol and 20 ml hydrazine hydrate. After 10 min the reaction mixture is cooled to ambient temperature, the precipitate is filtered with suction and rinsed with ethanol to yield 8.4 g of the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 1,4-dichlorophthalazine 23 (10.2 g, 51.2 mmol) and ammonium hydroxide (4.5 mL) in ethanol (110 mL) was heated to 60° C. Hydrazine hydrate (9 mL, 179 mmol) was added dropwise. After about one-half of the hydrazine hydrate was added, a thick precipitate formed. The mixture was stirred well and the temperature was kept below 74° C. by controlled addition of reagent. After the addition was complete the reaction was heated at reflux for 10 min, then allowed to cool. The reaction was filtered and the solids were washed with water (20 mL) and ethanol (20 mL), then dried at 40° C. in a vacuum oven overnight. The crude material was recrystallized from acetonitrile to afford 8.38 g (84%) of 11 as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AD Lebsack, J Gunzner, B Wang, R Pracitto… - Bioorganic & medicinal …, 2004 - Elsevier
… 1,2,4-Triazolo[3,4,a]phthalazines 2–4 and 6–12 presented in Table 1 were synthesized by way of the 1-chloro-4-hydrazinophthalazine hydrochloride followed by treatment of …
Number of citations: 64 www.sciencedirect.com
M Kocevar, P Mihorko, S Polanc - The Journal of Organic …, 1995 - ACS Publications
… performed in 65% yield as described above for 21a employing 1 -chloro-4-hydrazinophthalazine (20c)12m instead of 20a (reaction time: 1.5 h). Methoxy derivative 21c (mp 109110 C) …
Number of citations: 33 pubs.acs.org
Q Wu, Z Sun, Z Chen, J Liu, H Ding, C Luo… - Bioorganic & Medicinal …, 2022 - Elsevier
Glutamate oxaloacetate transaminase 1 (GOT1) plays a key role in aberrant glutamine metabolism. GOT1 suppression can arrest tumor growth and prevent the development of cancer, …
Number of citations: 2 www.sciencedirect.com
U Grošelj, D Bevk, R Jakše, A Meden, B Stanovnik… - Tetrahedron …, 2005 - Elsevier
… )methylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one 2, 29 3-hydrazino-6-phenylpyridazine 3b, 50 6-chloro-3-hydrazinopyridazine 3c, 51 1-chloro-4-hydrazinophthalazine 3e, …
Number of citations: 22 www.sciencedirect.com
LJ Street, F Sternfeld, RA Jelley, AJ Reeve… - Journal of medicinal …, 2004 - ACS Publications
The identification of a novel series of 7,8,9,10-tetrahydro-(7,10-ethano)-1,2,4-triazolo[3,4-a]phthalazines as GABA A α5 inverse agonists, which have both binding and functional (efficacy…
Number of citations: 92 pubs.acs.org
S Zupančič, J Svete, B Stanovnik - Acta Chimica Slovenica, 2008 - search.ebscohost.com
Diethyl 1-dimethylamino-3-oxobut-1-ene-2, 4-dicarboxylate (2a), prepared from diethyl acetone-1, 3-dicarboxylate and N, N-dimethylformamide dimethylacetal (DMFDMA), was …
Number of citations: 9 search.ebscohost.com
JP Redrobe, M Jørgensen, CT Christoffersen… - …, 2014 - Springer
Here, we present the pharmacological characterisation of Lu AF64280, a novel, selective, brain penetrant phosphodiesterase (PDE) 2A inhibitor, in in vitro/in vivo assays indicative of …
Number of citations: 41 link.springer.com
D TWOMEY, WE WILL - … of the Royal Irish Academy: Biological …, 1979 - Royal Irish Academy
Number of citations: 1

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